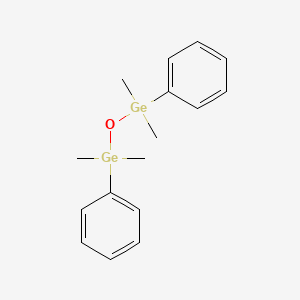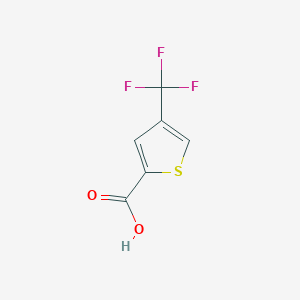
Silane, (2,4,6-trimethylphenyl)-
Übersicht
Beschreibung
Silane, (2,4,6-trimethylphenyl)-: is an organosilicon compound with the molecular formula C9H14Si (Trimethylsilyl)benzene or Phenyltrimethylsilane . This compound is characterized by a silicon atom bonded to a phenyl group and three methyl groups. It is a colorless liquid with a boiling point of approximately 168-170°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Silane, (2,4,6-trimethylphenyl)- involves the reaction of with . The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Hydrosilylation: Another method involves the hydrosilylation of with in the presence of a platinum catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of Silane, (2,4,6-trimethylphenyl)- often involves large-scale Grignard reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Silane, (2,4,6-trimethylphenyl)- can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include and .
Reduction: Reduction reactions can convert Silane, (2,4,6-trimethylphenyl)- to simpler silanes. is a common reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups. using or is a typical example.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux conditions.
Substitution: Chlorine or bromine, UV light or heat.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, (2,4,6-trimethylphenyl)- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems.
Medicine: Silane, (2,4,6-trimethylphenyl)- is investigated for its role in developing new pharmaceuticals, particularly in the design of silicon-based drugs with improved stability and efficacy.
Industry: In the industrial sector, this compound is used as a coupling agent to improve the adhesion of coatings and sealants. It is also utilized in the production of high-performance materials such as silicones and resins.
Wirkmechanismus
The mechanism of action of Silane, (2,4,6-trimethylphenyl)- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of stable silicon-carbon or silicon-oxygen bonds. These interactions are crucial in applications such as surface modification and catalysis.
Vergleich Mit ähnlichen Verbindungen
Phenylsilane (C6H5SiH3): Unlike Silane, (2,4,6-trimethylphenyl)-, Phenylsilane has three hydrogen atoms bonded to the silicon atom instead of methyl groups.
Trimethylsilane (C3H9Si): This compound has three methyl groups bonded to the silicon atom but lacks the phenyl group.
Triphenylsilane (C18H16Si): This compound has three phenyl groups bonded to the silicon atom, making it bulkier compared to Silane, (2,4,6-trimethylphenyl)-.
Uniqueness: Silane, (2,4,6-trimethylphenyl)- is unique due to its specific combination of a phenyl group and three methyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
InChI |
InChI=1S/C9H11Si/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXPOJMQRBBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40767120 | |
| Record name | (2,4,6-Trimethylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-34-9 | |
| Record name | (2,4,6-Trimethylphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40767120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)
![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)


![6-Azaspiro[2.5]octane-5,7-dione](/img/structure/B3046094.png)








